EED Target Engagement: IC₅₀ of 80 nM for Pyrrolidine-Based Inhibitor Probe Binding Displacement
A pyrrolidine-containing compound incorporating the methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate scaffold demonstrated inhibition of EED (Embryonic Ectoderm Development) protein binding with an IC₅₀ value of 80 nM in a LanthaScreen TR-FRET displacement assay [1]. This assay measured the compound's ability to displace a pyrrolidine inhibitor-based Oregon-Green probe from GST-tagged EED after 1 hour of incubation. While the reference data reports activity for the fully elaborated inhibitor rather than the methyl ester building block itself, the scaffold's contribution to target engagement establishes this (2R,3S) stereochemical series as productive for EED-targeting programs [1].
| Evidence Dimension | EED protein binding inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 80 nM (for elaborated pyrrolidine-containing inhibitor derived from this scaffold series) |
| Comparator Or Baseline | Reference pyrrolidine inhibitor-based Oregon-Green probe (displacement assay) |
| Quantified Difference | 80 nM IC₅₀ value indicates potent displacement of probe binding |
| Conditions | GST-tagged EED protein (unknown origin); LanthaScreen TR-FRET assay; 1 hour incubation; ChEMBL assay ID corresponding to CHEMBL4087938 |
Why This Matters
The 80 nM IC₅₀ value validates the (2R,3S)-3-methylpyrrolidine scaffold as productive for developing EED-targeted epigenetic probes, an active area in PRC2-driven cancer research.
- [1] TargetMine / ChEMBL Database. Activity record for CHEMBL4087938: Inhibition of pyrrolidine inhibitor-based Oregon-Green probe binding to GST-tagged EED. IC₅₀ = 80 nM. View Source
